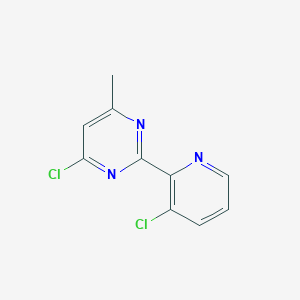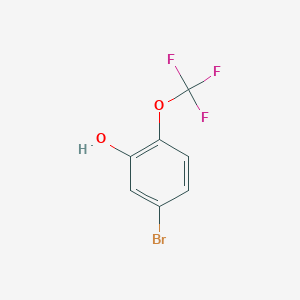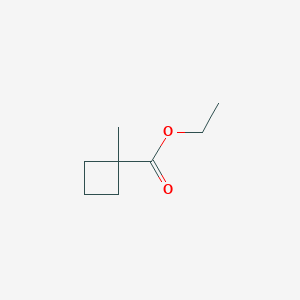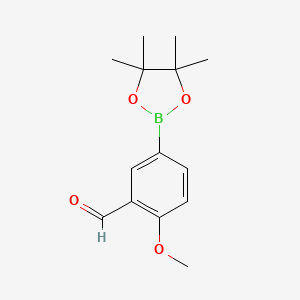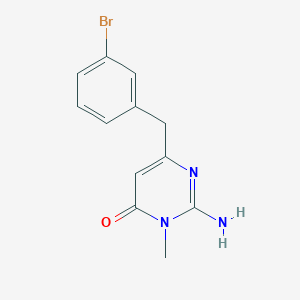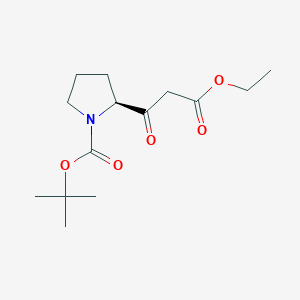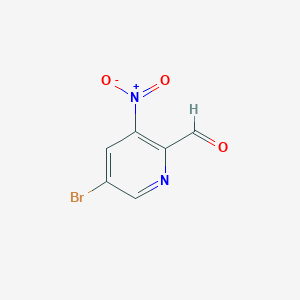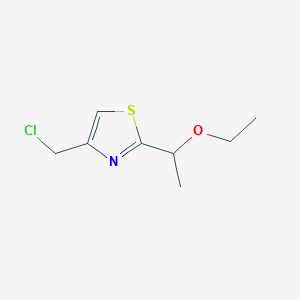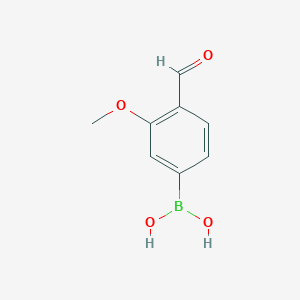
Ácido (4-formil-3-metoxifenil)borónico
Descripción general
Descripción
“(4-Formyl-3-methoxyphenyl)boronic acid” is a type of organoboron compound. It has a molecular weight of 179.97 . The linear formula of this compound is HCOC6H3(OCH3)B(OH)2 .
Molecular Structure Analysis
The molecular structure of “(4-Formyl-3-methoxyphenyl)boronic acid” consists of a benzene ring with a formyl group (HC=O), a methoxy group (OCH3), and a boronic acid group (B(OH)2) attached to it .Chemical Reactions Analysis
Boronic acids, including “(4-Formyl-3-methoxyphenyl)boronic acid”, are commonly used in Suzuki-Miyaura cross-coupling reactions . These reactions involve the coupling of an organoboron compound with an organic halide or pseudohalide in the presence of a palladium catalyst .Physical And Chemical Properties Analysis
“(4-Formyl-3-methoxyphenyl)boronic acid” has a density of 1.3±0.1 g/cm3, a boiling point of 400.8±55.0 °C at 760 mmHg, and a flash point of 196.2±31.5 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 3 freely rotating bonds .Aplicaciones Científicas De Investigación
Reacción de Acoplamiento Cruzado de Suzuki–Miyaura
Ácido (4-formil-3-metoxifenil)borónico: es un reactivo valioso en la reacción de acoplamiento cruzado de Suzuki–Miyaura (SM). Esta reacción es fundamental en la formación de enlaces carbono-carbono, que son fundamentales en la síntesis orgánica. El ácido borónico actúa como un socio nucleofílico, acoplándose con haluros electrófilos en presencia de un catalizador de paladio . Las condiciones suaves y la tolerancia al grupo funcional hacen que este método sea muy versátil para sintetizar moléculas orgánicas complejas.
Estudios de Acoplamiento Molecular
En el campo de la química computacional, el ácido (4-formil-3-metoxifenil)borónico se utiliza en estudios de acoplamiento molecular. Estos estudios predicen la orientación preferida del ácido borónico cuando se une a proteínas, lo cual es crucial para comprender su potencial como inhibidor de enzimas como las proteasas de serina . Tales conocimientos son valiosos para el diseño y desarrollo de fármacos, particularmente en la terapia del cáncer.
Terapia de Captura de Neutrones de Boro (BNCT)
La BNCT es un enfoque innovador para el tratamiento del cáncer que se basa en la captura de neutrones por compuestos que contienen boro. El ácido (4-formil-3-metoxifenil)borónico se puede utilizar como precursor para desarrollar agentes adecuados para la BNCT. Los compuestos de boro se acumulan en las células tumorales y, tras la irradiación con neutrones, producen especies citotóxicas que pueden destruir las células cancerosas .
Síntesis de Intermediarios Farmacéuticos
El grupo formilo en el ácido (4-formil-3-metoxifenil)borónico lo convierte en un candidato principal para sintetizar intermediarios en productos farmacéuticos. Sirve como punto de partida para la creación de diversos compuestos activos, incluidos los estabilizadores e inhibidores enzimáticos. Su versatilidad permite el desarrollo de una amplia gama de agentes bactericidas y terapéuticos .
Síntesis Orgánica
Como intermedio de síntesis, el ácido (4-formil-3-metoxifenil)borónico se utiliza en diversas reacciones orgánicas más allá del acoplamiento de Suzuki–Miyaura. Su capacidad para sufrir transmetalación lo convierte en un componente valioso en reacciones que requieren la transferencia de grupos orgánicos del boro a otros metales .
Ciclos Catalíticos
En catálisis, el ácido (4-formil-3-metoxifenil)borónico puede participar en ciclos catalíticos que involucran protodesboronación. Este proceso es esencial para la síntesis de moléculas orgánicas complejas, incluidos los productos naturales y los posibles productos farmacéuticos. El ácido borónico actúa como un socio transitorio, participando en una secuencia de reacciones que conducen a la formación del producto deseado .
Mecanismo De Acción
Target of Action
The primary target of (4-Formyl-3-methoxyphenyl)boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The compound acts as an organoboron reagent, which is crucial for the success of this reaction .
Mode of Action
(4-Formyl-3-methoxyphenyl)boronic acid interacts with its targets through a process known as transmetalation . In this process, the organoboron compound is transferred from boron to palladium . This is a key step in the Suzuki-Miyaura cross-coupling reaction .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is the main biochemical pathway affected by (4-Formyl-3-methoxyphenyl)boronic acid . This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds . The downstream effects include the creation of a variety of biologically and pharmacologically active molecules .
Pharmacokinetics
The compound is known to be relatively stable and readily prepared . Its solubility in dimethyl sulfoxide (DMSO) suggests that it may have good bioavailability .
Result of Action
The primary result of the action of (4-Formyl-3-methoxyphenyl)boronic acid is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of biologically and pharmacologically active molecules .
Action Environment
The action of (4-Formyl-3-methoxyphenyl)boronic acid is influenced by several environmental factors. The Suzuki-Miyaura cross-coupling reaction, for instance, is known to be exceptionally mild and functional group tolerant . The compound should be stored in an inert atmosphere at 2-8°C for optimal stability .
Safety and Hazards
“(4-Formyl-3-methoxyphenyl)boronic acid” is considered hazardous. It may cause skin irritation, respiratory irritation, and serious eye irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, and using personal protective equipment .
Propiedades
IUPAC Name |
(4-formyl-3-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO4/c1-13-8-4-7(9(11)12)3-2-6(8)5-10/h2-5,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVMUJGTTXMMTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C=O)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681871 | |
| Record name | (4-Formyl-3-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
815620-00-9 | |
| Record name | (4-Formyl-3-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Formyl-3-methoxyphenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




